methyl 2-(4-{[(2Z)-6-methoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}phenoxy)acetate
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Overview
Description
Methyl 2-(4-{[(2Z)-6-methoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}phenoxy)acetate is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its complex structure, which includes a benzofuran ring, a methoxy group, and an ester functional group. Benzofuran derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of methyl 2-(4-{[(2Z)-6-methoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}phenoxy)acetate typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance. The general procedure involves the reaction of a boronic acid derivative with a halogenated benzofuran compound in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
Methyl 2-(4-{[(2Z)-6-methoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}phenoxy)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The methoxy group and ester functional group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 2-(4-{[(2Z)-6-methoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}phenoxy)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(4-{[(2Z)-6-methoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}phenoxy)acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Methyl 2-(4-{[(2Z)-6-methoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}phenoxy)acetate can be compared with other benzofuran derivatives, such as:
- Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate
- Methyl 2-{[(2Z)-4-aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates
These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[4-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-22-14-7-8-15-16(10-14)25-17(19(15)21)9-12-3-5-13(6-4-12)24-11-18(20)23-2/h3-10H,11H2,1-2H3/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAFXUGHFAYDMW-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OCC(=O)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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